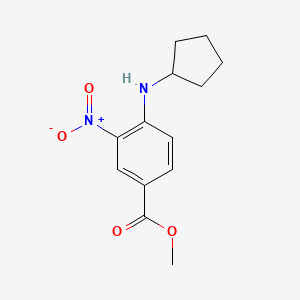

Methyl 4-(cyclopentylamino)-3-nitrobenzoate

説明

Methyl 4-(cyclopentylamino)-3-nitrobenzoate (MCPNB) is a synthetic organic compound that is widely used in scientific research. It is a highly versatile compound that has a wide range of applications in fields such as biochemistry, pharmacology, and toxicology. It has been used in a variety of experiments to study the effects of compounds on biochemical and physiological processes.

科学的研究の応用

Cancer Research

Methyl 4-(cyclopentylamino)-3-nitrobenzoate and its derivatives have been explored in cancer research. For instance, 4-methyl-3-nitrobenzoic acid showed promising results in inhibiting the migration of tumor cell lines, including human non-small cell lung cancer cells. This compound impaired epithelial growth factor-induced chemotaxis and chemokinesis of cancer cells, suggesting its potential as an antimetastasis drug (Chen et al., 2011).

Organic Chemistry Education

In educational settings, the synthesis of related compounds like 4-amino-3-nitrobenzoic acid methyl ester has been used as an experiment in introductory organic chemistry courses. This synthesis demonstrates simple Fischer esterification reactions and can be accomplished as a one-pot reaction, making it a practical teaching tool (Kam et al., 2020).

Crystallography and Molecular Interactions

Studies on molecules like methyl 4-hydroxy-3-nitrobenzoate, which is structurally similar to methyl 4-(cyclopentylamino)-3-nitrobenzoate, have contributed to understanding non-covalent interactions in crystal structures. Such studies have revealed intricate hydrogen bonding and stacking interactions, enhancing our knowledge of molecular assembly and design (Fu et al., 2012).

Solubility and Thermodynamics

Research on solubility and thermodynamic modeling of related compounds, like 3-methyl-4-nitrobenzoic acid, has been conducted to understand their behavior in various solvents. This information is crucial for optimizing purification processes in pharmaceutical and chemical industries (Wu et al., 2016).

Nonlinear Optical Materials

The study of organic single crystals like 4-methyl-3-nitrobenzoic acid has provided insights into their potential as nonlinear optical materials. These materials have applications in photonics and optoelectronics due to their unique optical properties (Bharathi et al., 2016).

Synthesis Methodologies

Innovative methodologies for the synthesis of derivatives of methyl 4-(cyclopentylamino)-3-nitrobenzoate have been developed. These methods offer advantages like higher yield, lower production costs, and improved quality, which are beneficial for industrial scale production (Cai & Shui, 2005).

Biodegradation Studies

Research on the biodegradation of nitrobenzoate compounds, like 4-nitrotoluene, by specific bacterial strains, provides valuable insights into environmental remediation strategies. This is particularly relevant for treating industrial waste containing nitrobenzoate derivatives (Haigler & Spain, 1993).

特性

IUPAC Name |

methyl 4-(cyclopentylamino)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-19-13(16)9-6-7-11(12(8-9)15(17)18)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGFARQJQCCUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)NC2CCCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

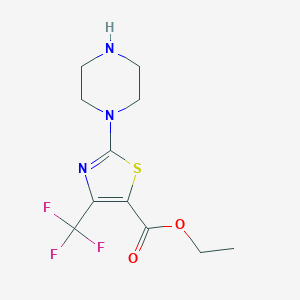

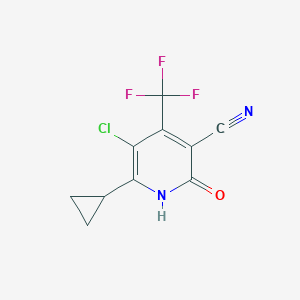

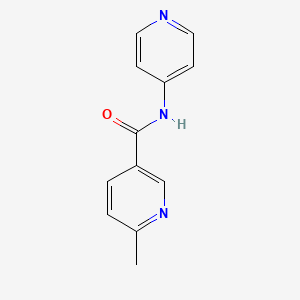

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

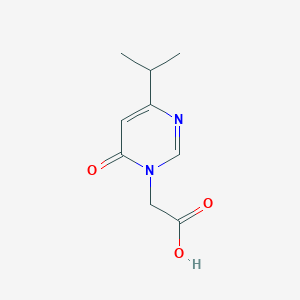

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Isopropylsulfonyl)phenyl]acetic acid](/img/structure/B1387322.png)

![Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine](/img/structure/B1387327.png)

![3-[(4-Fluorophenoxy)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1387332.png)

![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B1387337.png)

![4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1387344.png)